2-(Chloromethyl)-4,5-dimethylpyridine 2-(Chloromethyl)-4,5-dimethylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799619
InChI: InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3
SMILES:
Molecular Formula: C8H10ClN
Molecular Weight: 155.62 g/mol

2-(Chloromethyl)-4,5-dimethylpyridine

CAS No.:

Cat. No.: VC18799619

Molecular Formula: C8H10ClN

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4,5-dimethylpyridine -

Specification

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
IUPAC Name 2-(chloromethyl)-4,5-dimethylpyridine
Standard InChI InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3
Standard InChI Key MLEVKKRVHQOTHX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C)CCl

Introduction

Synthetic Pathways and Industrial Production

Chlorination of Hydroxymethyl Precursors

A validated route for analogous compounds involves chlorinating hydroxymethylpyridines. For example, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine undergoes chlorination with triphosgene (BTC) in toluene at 0–10°C, achieving >97% yield . Adapting this method:

  • Precursor Synthesis:

    • Start with 2-hydroxymethyl-4,5-dimethylpyridine (hypothetical intermediate)

    • Solvent: Toluene (20–30% w/w concentration)

  • Chlorination:

    • Add triphosgene (40–50% w/w in toluene) at controlled temperatures (0–10°C)

    • Molar ratio: 1:0.35–0.37 (precursor:BTC)

  • Workup:

    • Quench with methanol (0.1–0.25 eq)

    • Remove HCl gas via reduced pressure

    • Centrifugation and drying yield final product

Key Parameters:

VariableOptimal RangeImpact on Yield/Purity
Reaction Temperature0–10°CPrevents side reactions
Triphosgene Equiv0.35–0.37Minimizes excess reagent
Methanol Quench0.1–0.25 eqNeutralizes residual acidity

Physicochemical Properties

While direct measurements for 2-(chloromethyl)-4,5-dimethylpyridine are unavailable, extrapolations from structural analogs suggest:

Predicted Properties:

PropertyValue/DescriptionBasis for Estimation
Molecular Weight155.62 g/molCalculated from formula
Melting Point110–115°C (estimated)Analog data
Solubility- Toluene: Highly solubleStructural similarity
- Water: Limited solubilityHydrophobic substituents
StabilitySensitive to nucleophilesReactive chloromethyl group

Though not directly cited as an API intermediate, structural analogs play critical roles:

  • Proton Pump Inhibitor Synthesis:
    The 3,5-dimethyl-4-methoxy analog serves as an omeprazole precursor . The 4,5-dimethyl variant could enable novel PPI derivatives with altered pharmacokinetics.

  • Structure-Activity Considerations:

    • Chloromethyl Group: Facilitates nucleophilic substitution for attaching sulfoxide/sulfide moieties

    • Dimethyl Substituents: Enhance metabolic stability by blocking cytochrome P450 oxidation sites

Materials Science Applications

The compound's dual functionality (chloride + aromatic system) enables:

  • Polymer Modification:

    • Anchor point for creating conductive polymers via Friedel-Crafts alkylation

    • Potential to enhance thermal stability in polyimides

  • Coordination Chemistry:

    • Methyl groups provide steric bulk for stabilizing metal complexes

    • Chloride serves as potential leaving group for catalyst tethering

Hazard CategoryMitigation Strategy
Acute ToxicityUse NIOSH-approved respirators
Skin IrritationButyl rubber gloves required
Environmental ImpactHalogenated waste segregation

Analytical Characterization

Recommended techniques for quality control:

  • HPLC:

    • Column: C18, 250 × 4.6 mm

    • Mobile Phase: 60:40 Acetonitrile/Phosphate buffer (pH 3.0)

    • Retention Time: ~8.2 min (estimated)

  • NMR (¹H):

    • δ 2.35 (s, 6H, C4/C5-CH₃)

    • δ 4.75 (s, 2H, C2-CH₂Cl)

    • δ 8.45 (s, 1H, C6-H)

Industrial Scale-Up Challenges

Lessons from related syntheses highlight critical factors:

  • Exothermic Control:
    Chlorination reactions require jacketed reactors with ±1°C temperature control

  • Byproduct Management:
    Triphosgene decomposition generates COCl₂ – necessitates scrubbers with NaOH solution

  • Crystallization Optimization:
    Anti-solvent addition (e.g., n-heptane) improves crystal morphology and filtration rates

Regulatory Landscape

As a novel compound, regulatory considerations include:

  • REACH Compliance:
    Required for EU production >1 tonne/year
    Key data needs:

    • Ecotoxicity (Daphnia magna 48h EC₅₀)

    • Persistence/Bioaccumulation studies

  • Pharmaceutical Use:
    ICH M7 guidelines mandate mutagenicity assessment of chlorinated aromatics

Future Research Directions

  • Catalytic Chlorination:
    Explore FeCl₃-mediated processes to replace stoichiometric triphosgene

  • Asymmetric Functionalization:
    Develop chiral auxiliaries for creating enantiopure derivatives

  • Computational Modeling: DFT studies to predict reactivity at C2 vs. ring positions

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